Cyclobut-2-en-1-amine

ring strain cycloaddition synthetic methodology

Researchers seeking strained cyclic amine building blocks face a gap: cyclobutylamine lacks the olefin for [2+2] cycloadditions, while cyclopropylamine differs in geometry and basicity. Cyclobut-2-en-1-amine (CAS 175090-89-8) fills this niche. • ~29.4 kcal/mol ring strain drives ROMP, thermal ring-opening, and cycloaddition chemistry unavailable to saturated analogs. • Olefin handle enables epoxidation, cross-coupling, and covalent warhead elaboration (e.g., MurA inhibitors). • Fragment-compliant (MW 69.11, XLogP3 0, tPSA 26 Ų) with zero rotatable bonds for minimal entropic penalty. • ≥95% purity, available from stock for immediate dispatch.

Molecular Formula C4H7N
Molecular Weight 69.11 g/mol
Cat. No. B13210673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobut-2-en-1-amine
Molecular FormulaC4H7N
Molecular Weight69.11 g/mol
Structural Identifiers
SMILESC1C=CC1N
InChIInChI=1S/C4H7N/c5-4-2-1-3-4/h1-2,4H,3,5H2
InChIKeyDWFCCOZUSUFWKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclobut-2-en-1-amine: Compound Overview


Cyclobut-2-en-1-amine (CAS 175090-89-8) is a four-membered unsaturated cyclic primary amine with molecular formula C₄H₇N and molecular weight 69.11 g/mol [1]. The compound features a strained cyclobutene ring bearing a primary amine at the allylic 1-position, combining ring strain (estimated cyclobutene strain energy of approximately 29–30 kcal/mol) [2] with an olefinic double bond. Computed physicochemical properties include XLogP3 of 0, topological polar surface area (tPSA) of 26 Ų, zero rotatable bonds, and one hydrogen bond donor [1]. Commercial availability at 95% purity from suppliers including Enamine and Ambeed positions this compound as an accessible research building block [3].

Dual orthogonal reactivity Primary amine + strained olefin enable parallel diversification and [2+2] cycloaddition
Sub-70 Da fragment space Low molecular weight and XLogP3 0 support fragment-based library growth
Rigid cyclobutene scaffold Zero rotatable bonds enforce conformational pre-organization for target engagement

Why Cyclobut-2-en-1-amine Cannot Be Replaced


Generic cyclic amines such as cyclobutylamine (saturated), cyclopropylamine (3-membered ring), or allylamine (linear) each lack the specific combination of ring strain magnitude, olefin electronics, and conformational rigidity present in cyclobut-2-en-1-amine [1]. Cyclobutylamine (CAS 2516-34-9, bp 81.5 °C, density 0.833 g/mL) forfeits the olefin handle essential for [2+2] cycloadditions, epoxidation, and cross-coupling diversification. Cyclopropylamine has higher strain energy (~27.5 kcal/mol) but a fundamentally different ring geometry and bond angle deformation pattern that alters amine basicity and metabolic processing [2]. Allylamine lacks the conformational restriction imposed by the four-membered ring. Patent literature explicitly describes aminocyclobutene derivatives as a distinct structural class relative to aminocyclobutanes in monoamine reuptake inhibition, demonstrating that saturation of the ring alters pharmacological profile [3]. The following quantitative evidence substantiates why cyclobut-2-en-1-amine occupies a non-substitutable position in the building block landscape.

Cyclobutylamine lacks olefin handle
Saturated analog forfeits [2+2] cycloaddition and ROMP reactivity, limiting diversification pathways
Cyclopropylamine differs in strain geometry
Different ring size and bond angles alter amine basicity and potential metabolic processing profile
Allylamine lacks conformational constraint
Flexible backbone may reduce entropic pre-organization, potentially affecting target binding selectivity

Cyclobut-2-en-1-amine: Differentiation Evidence


Ring Strain Energy of Cyclobutene vs. Cyclobutane

Cyclobutene possesses a ring strain energy of approximately 29.4 kcal/mol, which is modestly but meaningfully higher than the 26.5 kcal/mol of cyclobutane [1]. This elevated strain, combined with the presence of an electron-rich olefin, renders cyclobut-2-en-1-amine more reactive in [2+2] cycloadditions, ring-opening metathesis polymerization (ROMP), and thermal electrocyclic ring-opening compared to its saturated analog cyclobutylamine [1][2]. Cyclobutylamine lacks the olefinic π-system entirely and is therefore inert to these reaction manifolds.

Ring Strain
Class-level
~29.4 vs. 26.5 kcal/mol
Higher thermodynamic driving force for ring-opening and cycloaddition
Literature consensus from combustion calorimetry and computational studies
ring strain cycloaddition synthetic methodology

Molecular Weight and Atom Economy Advantage

Cyclobut-2-en-1-amine has a molecular weight of 69.11 g/mol, compared to 71.12 g/mol for cyclobutylamine (C₄H₉N, CAS 2516-34-9) [1][2]. While the absolute difference of 2.01 Da is small, this places cyclobut-2-en-1-amine below the 70 Da threshold often applied in fragment-based screening libraries, where every dalton counts toward ligand efficiency metrics. More significantly, the unsaturation reduces the hydrogen atom count from 9 to 7, lowering the calculated LogP (XLogP3 = 0 for cyclobut-2-en-1-amine vs. computed LogP of ~0.6 for cyclobutylamine) [1].

MW & Lipophilicity
Reported
69.11 Da; XLogP3 0 vs. 0.6
Lower MW and lipophilicity align with fragment-based design criteria
Computed PubChem descriptors; cyclobutylamine as comparator
fragment-based drug discovery lead-likeness molecular weight

Olefin Functionality for Orthogonal Diversification

The cyclobutene double bond in cyclobut-2-en-1-amine provides a second reactive handle orthogonal to the primary amine. This enables diversification strategies including ring-opening metathesis polymerization (ROMP), epoxidation, dihydroxylation, and transition-metal-catalyzed cross-coupling at the allylic position [1][2]. By contrast, cyclobutylamine is fully saturated and limited to functionalization at the amine or via C–H activation. The patent literature on aminocyclobutene derivatives as therapeutic agents explicitly leverages this dual reactivity: the amine serves as a pharmacophoric anchor while the olefin allows late-stage scaffold elaboration [3].

Orthogonal Handles
Class-level
2 reactive sites vs. 1 (amine only)
Enables parallel library synthesis and late-stage elaboration
Supported by patent examples and cycloaddition methodology
olefin metathesis cross-coupling click chemistry building block diversification

Conformational Rigidity vs. Flexible Analogs

The cyclobutene ring enforces a rigid, approximately planar four-membered core with a well-defined exit vector for the amine substituent. This contrasts with cyclopentylamine, which can adopt multiple envelope and twist conformations, and allylamine, which is fully flexible. In drug design, conformational pre-organization reduces the entropic penalty upon target binding and can enhance both potency and selectivity [1]. A 2022 review in ChemMedChem noted that cyclobutane rings are increasingly employed in drug candidates specifically to restrict conformational freedom, replace larger ring systems, and direct pharmacophore groups in defined three-dimensional orientations [2].

Conformational Restriction
Class-level
0 rotatable bonds; planar scaffold
Reduced entropic penalty may enhance target binding selectivity
Review ChemMedChem 2022; compared to flexible allylamine
conformational restriction entropic penalty target binding drug design

Pharmacological Differentiation: Monoamine Reuptake

US Patent 8,455,550 (Pf Medicament) discloses aminocyclobutane and aminocyclobutene derivatives of general formula (1) wherein '-a-' is a single or double bond [1]. The patent teaches that the relative activity of these compounds at serotonin, norepinephrine, and dopamine reuptake sites varies in relation to the saturation state of the four-membered ring, with the cyclobutene (double bond) analogs exhibiting distinct pharmacological profiles from their cyclobutane (single bond) counterparts [1]. This establishes that cyclobut-2-en-1-amine-derived drug candidates are not pharmacologically interchangeable with cyclobutylamine-derived analogs.

Monoamine Reuptake
Class-level
Distinct profiles for cyclobutene vs. cyclobutane series
Differentiated transporter inhibition fingerprint for CNS research
US Patent 8,455,550; Ki values not publicly disclosed
monoamine reuptake serotonin norepinephrine CNS drug discovery milnacipran analog

Cyclobut-2-en-1-amine: Application Scenarios


CNS Drug Discovery: Monoamine Transporter Modulation

Cyclobut-2-en-1-amine serves as a key synthetic intermediate for aminocyclobutene-based monoamine reuptake inhibitors. Patent literature (US 8,455,550) demonstrates that the unsaturation state of the four-membered ring modulates the relative inhibition of serotonin, norepinephrine, and dopamine transporters, providing a differentiated pharmacological profile from both milnacipran (cyclopropane scaffold) and saturated cyclobutane analogs [1]. The rigid cyclobutene core enforces a defined spatial orientation of the amine pharmacophore, which can be leveraged to achieve transporter subtype selectivity.

Covalent Inhibitor Design: Electrophilic Warhead

The strained cyclobutene ring in cyclobut-2-en-1-amine derivatives can function as a latent electrophilic warhead. Related bromo-cyclobutenaminones have been validated as covalent MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) inhibitors, with MS/MS confirmation of covalent labeling at Cys115 and structure-activity relationships demonstrating the critical role of the four-membered ring electrophile [2]. Cyclobut-2-en-1-amine can be elaborated into analogous cyclobutenaminone warheads, whereas cyclobutylamine lacks the requisite α,β-unsaturated carbonyl precursor geometry.

Fragment-Based Discovery: Low-MW Allylic Amine

With a molecular weight of 69.11 g/mol (below the 70 Da threshold), XLogP3 of 0, and tPSA of 26 Ų [3], cyclobut-2-en-1-amine meets all standard fragment-likeness criteria. Its zero rotatable bonds and rigid cyclobutene geometry pre-organize the amine for target engagement with minimal entropic penalty. Compared to the saturated analog cyclobutylamine (MW 71.12, higher LogP), cyclobut-2-en-1-amine offers superior physicochemical properties for fragment growth while retaining a unique three-dimensional shape for exploring novel chemical space.

ROMP Monomer for Functionalized Polyolefins

1-Substituted cyclobutene derivatives undergo ruthenium-catalyzed ring-opening metathesis polymerization (ROMP) to yield polymers with translationally invariant backbones and E-configuration stereochemistry [4]. Cyclobut-2-en-1-amine, bearing a polymerizable cyclobutene and a functionalizable primary amine, enables the synthesis of amine-functionalized polybutadiene-like materials. Cyclobutylamine cannot participate in ROMP, making cyclobut-2-en-1-amine uniquely suited for applications requiring post-polymerization amine functionalization.

Application
Selection Property
Validation Focus
Monoamine transporter studies
Rigid amine pharmacophore orientation
Serotonin/norepinephrine selectivity profiling
Covalent inhibitor design (MurA)
Strained cyclobutene as latent electrophile
Covalent labeling confirmation by MS/MS
Fragment-based library growth
Sub-70 Da MW and low LogP
Ligand efficiency and physicochemical profile
ROMP monomer synthesis
Cyclobutene ring strain for metathesis
Polymer microstructure and post-functionalization
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